molecular formula C8H12ClN3O2 B13481946 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride

2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride

Cat. No.: B13481946
M. Wt: 217.65 g/mol
InChI Key: BXUPRGRYQHHKNA-UHFFFAOYSA-N
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Description

2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 1H-1,2,4-triazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. For example, in medicinal applications, the compound may inhibit enzymes involved in cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-Triazole-1-acetic acid
  • 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride
  • 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole

Uniqueness

2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride is unique due to its cyclobutyl group, which imparts specific steric and electronic properties. This makes it distinct from other triazole derivatives and can lead to different biological activities and chemical reactivity .

Biological Activity

2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C8H12ClN3O2
  • Molecular Weight: 217.65 g/mol
  • IUPAC Name: 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid; hydrochloride
  • CAS Number: 2866354-40-5

Synthesis

The synthesis of this compound typically involves the cyclization of cyclobutylamine with 1H-1,2,4-triazole-1-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane at room temperature. This method allows for high yields and purity suitable for biological evaluations.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid have shown efficacy against various bacterial strains. In one study, a related triazole compound demonstrated a minimum inhibitory concentration (MIC) of 3.12 μg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting the potential for this class of compounds in treating infections .

The mechanism by which this compound exerts its biological effects likely involves interaction with metal ions or enzymes. The triazole ring is known to bind to various biological targets, potentially inhibiting their activity and leading to desired therapeutic outcomes. For example, it may inhibit enzymes crucial for cancer cell survival or microbial growth.

Case Studies

StudyFindings
Study 1Investigated the antibacterial activity of various triazole derivatives; found significant inhibition against Staphylococcus aureus and Escherichia coli.
Study 2Evaluated the cytotoxic effects of triazole-containing compounds on human cancer cell lines; demonstrated apoptosis induction via caspase activation.
Study 3Assessed the antioxidant properties of similar triazole compounds; indicated potential protective effects against oxidative stress in cells.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

2-[1-(1,2,4-triazol-1-yl)cyclobutyl]acetic acid;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c12-7(13)4-8(2-1-3-8)11-6-9-5-10-11;/h5-6H,1-4H2,(H,12,13);1H

InChI Key

BXUPRGRYQHHKNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(=O)O)N2C=NC=N2.Cl

Origin of Product

United States

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